Vescalin

Description

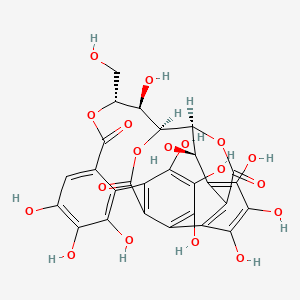

Structure

3D Structure

Properties

Molecular Formula |

C27H20O18 |

|---|---|

Molecular Weight |

632.4 g/mol |

IUPAC Name |

(1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione |

InChI |

InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1 |

InChI Key |

PPUHUWSVCUJGTD-HNBYGWOQSA-N |

Isomeric SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O |

Canonical SMILES |

C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O |

Synonyms |

castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |

Origin of Product |

United States |

Foundational & Exploratory

Vescalin: A Comprehensive Technical Overview of its Chemical Structure

This guide provides an in-depth analysis of the chemical structure of Vescalin, a C-glucosidic ellagitannin. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document details its molecular characteristics, synthesis, and structural elucidation methodologies.

Chemical Identity and Structure

Vescalin is a hydrolyzable tannin, a class of complex polyphenolic compounds.[1][2] It is structurally characterized by a nonahydroxytriphenoyl (NHTP) group attached to a C-glucosidic core.[3] Vescalin, along with its epimer castalin, can be produced through the chemical hydrolysis of the more complex ellagitannins, vescalagin (B1683822) and castalagin, respectively.[4][5] These parent compounds are notably found in oak and chestnut wood.[4][6]

The stereochemistry of Vescalin has been a subject of detailed investigation. The atropisomerism of the triphenoyl moiety has been determined to be an (S,R) configuration based on density functional theory (DFT) calculations of its NMR spectra and electronic circular dichroism (ECD) spectra.[5]

The key quantitative chemical properties of Vescalin are summarized in the table below for easy reference.

| Identifier | Value | Source |

| Molecular Formula | C₂₇H₂₀O₁₈ | [7] |

| IUPAC Name | (1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.1²,⁶.0⁵,¹⁰.0¹¹,²⁸.0¹⁶,²¹]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione | [7] |

| Average Molecular Weight | 632.4 g/mol | [7] |

| Monoisotopic Mass | 632.06496378 Da | [7] |

| CAS Number | 19086-75-0 | [7] |

Bioinspired Total Synthesis Workflow

The first total synthesis of (-)-Vescalin was achieved through a bioinspired route.[3] The key transformations mimic the proposed biosynthetic pathway. A simplified workflow of this synthesis is presented below.

This synthetic strategy hinges on three pivotal steps:

-

A Wittig-mediated opening of a protected glucopyranose ring.[3]

-

A subsequent phenolic aldol-type reaction to forge the crucial C-glucosidic bond.[3]

-

An oxidative phenolic coupling reaction, mediated by a copper-diamine complex, to construct the nonahydroxytriphenoyl (NHTP) unit.[3][8]

Experimental Protocols

The following sections provide a generalized overview of the key experimental methodologies employed in the total synthesis of (-)-Vescalin, based on published literature.[3][8][9]

The formation of the C-arylglucosidic bond is a critical step in the synthesis.

-

Preparation of the Aldehyde : The protected glucopyranose-derived aldehyde is prepared from a suitable glucopyranosic hemiacetal. A common method involves a Wittig-mediated ring opening.

-

Aldol-type Reaction : The aldehyde is then reacted with a protected phenolic partner under conditions that promote a phenolic aldol-type reaction. This step establishes the carbon-carbon bond between the glucose core and the aromatic system.

-

Purification : The resulting C-glucoside is purified using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel.

The construction of the sterically hindered nonahydroxytriphenoyl (NHTP) unit is achieved via an intramolecular oxidative coupling.

-

Precursor Synthesis : The C-glucoside is appropriately functionalized with galloyl groups at the desired positions (e.g., 2,3,5-O-positions).

-

Coupling Reaction : The galloylated intermediate is subjected to an oxidative phenolic coupling reaction. A typical protocol involves the use of a copper(II) salt, such as CuCl₂, in the presence of a chiral diamine ligand like (-)-sparteine (B7772259) or an achiral analogue like bispidine, in a suitable solvent system (e.g., a mixture of methanol (B129727) and dichloromethane).[10]

-

Reaction Monitoring and Workup : The reaction progress is monitored by analytical techniques like HPLC. Upon completion, the reaction is quenched, and the product is extracted and purified. The choice of diamine and reaction conditions is crucial for controlling the atroposelectivity of the newly formed biaryl bonds.[10]

-

Deprotection : The final step involves the removal of all protecting groups to yield the natural product, (-)-Vescalin.

The definitive structure and stereochemistry of Vescalin were confirmed using a combination of spectroscopic and computational methods.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for determining the connectivity of the atoms. Experimental chemical shifts are compared with values calculated using DFT methods to confirm the relative and absolute stereochemistry.[5]

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

-

Electronic Circular Dichroism (ECD) : ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules, particularly the atropisomeric nature of the biaryl axes in the NHTP moiety. Experimental ECD spectra are compared with time-dependent DFT (TD-DFT) calculated spectra for different possible stereoisomers to establish the correct configuration.[5]

References

- 1. Showing Compound Vescalin (FDB008415) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for Vescalin (HMDB0031746) [hmdb.ca]

- 3. Bioinspired Total Synthesis of (-)-Vescalin: A Nonahydroxytriphenoylated C-Glucosidic Ellagitannin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Castalagin - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy Vescalagin | 36001-47-5 | >98% [smolecule.com]

- 7. Vescalin | C27H20O18 | CID 15698968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioinspired Total Synthesis of (-)-Vescalin: A Nonahydroxytriphenoylated C-Glucosidic Ellagitannin. | Semantic Scholar [semanticscholar.org]

- 10. Total Synthesis of (−)‐Vescalagin, the Iconic Member of the C‐Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]

Vescalin mechanism of action in cells

An In-depth Technical Guide to the Cellular Mechanism of Action of Vescalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vescalin is a C-glucosidic ellagitannin found in oak and chestnut species.[1][2] Emerging research has identified it as a bioactive compound with a multi-target mechanism of action, primarily impacting processes of bone resorption and DNA topology. This document provides a comprehensive overview of the known cellular and molecular mechanisms of Vescalin, including its role as an inhibitor of osteoclast function through the regulation of actin dynamics and as a potent inhibitor of topoisomerase II. This guide synthesizes available data, outlines relevant experimental protocols, and visualizes the key signaling pathways to support further research and drug development efforts.

Core Cellular Mechanisms of Action

Vescalin exhibits two primary mechanisms of action at the cellular level:

-

Inhibition of Osteoclastic Bone Resorption: Vescalin is recognized as an actin-dependent inhibitor of bone resorption by osteoclasts.[3] This activity is crucial for its potential therapeutic applications in bone-related disorders.

-

Inhibition of Topoisomerase II: Through the chemical hydrolysis of its parent compounds, Castalagin and Vescalagin (B1683822), Vescalin is produced and acts as a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription.[1]

Multi-Target Profile in Bone Cells

Affinity-based chemoproteomic studies have revealed that Vescalin and the related compound Vescalagin have a broad, multi-target nature within bone cells. These ellagitannins were found to interact with 100-370 proteins in osteoclasts and osteoblasts. Bioinformatic analysis of these interactions highlighted a preference for proteins associated with phosphorylated ligands and GTPase regulators. Specifically, 33 potential target proteins have been identified as having systemic relevance to osteoclast differentiation and activity, as well as the regulation of actin dynamics.[3]

Quantitative Data

While specific quantitative data for Vescalin is not yet widely published, data for the closely related and co-occurring ellagitannins, Vescalagin and its epimer Castalagin, provide valuable insights into the potency of this class of compounds.

| Compound | Target | Assay | IC50 | Ki |

| Vescalagin | PARP1 | Inhibition Assay | 2.67 µM | - |

| Castalagin | PARP1 | Inhibition Assay | 0.86 µM | 1.64 µM |

| Vescalagin | Topoisomerase IIα | Decatenation Assay | ~1 µM (for 50% inhibition) | - |

Table 1: Summary of reported IC50 and Ki values for Vescalagin and Castalagin. Data sourced from studies on their dual inhibitory activity against PARP1 and Topoisomerase II.[2]

Signaling Pathways

Putative Regulation of Actin Dynamics in Osteoclasts

The description of Vescalin as an "actin-dependent inhibitor of osteoclastic bone resorption" strongly implicates its interference with signaling pathways that control the actin cytoskeleton.[3] The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are central regulators of actin dynamics.[1][4][5] These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. Their activity governs the formation of actin structures essential for osteoclast function, such as the sealing zone required for bone resorption. The identification of GTPase regulators as preferential targets of Vescalin suggests a mechanism involving the modulation of this pathway.[3]

Caption: Putative signaling pathway for Vescalin's inhibition of osteoclast function.

Inhibition of Topoisomerase II Catalytic Cycle

Vescalin and related compounds act as catalytic inhibitors of Topoisomerase II.[2][6] Unlike poisons that trap the enzyme-DNA cleavage complex, Vescalin inhibits the enzyme's decatenation activity, which is the process of unlinking intertwined DNA circles. This inhibition disrupts the normal topological maintenance of DNA during critical cellular processes.

Caption: Mechanism of Vescalin as a catalytic inhibitor of the Topoisomerase II cycle.

Experimental Protocols

Topoisomerase II Decatenation Assay

This protocol is based on standard methods for assessing Topoisomerase II activity by measuring the decatenation of kinetoplast DNA (kDNA).[7][8]

Objective: To determine the inhibitory effect of Vescalin on the decatenation activity of human Topoisomerase IIα.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution (10 mM)

-

Vescalin stock solution (in DMSO)

-

Stop Buffer/Loading Dye (containing SDS and Proteinase K)

-

Agarose (B213101) Gel (1%)

-

TAE Buffer

-

DNA stain (e.g., Ethidium Bromide)

Procedure:

-

Prepare reaction mixtures on ice. For each reaction, combine Assay Buffer, 1 µL of kDNA (e.g., 0.2 µg), and varying concentrations of Vescalin or DMSO (vehicle control).

-

Add 1-5 units of human Topoisomerase IIα to each reaction tube.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM. The final reaction volume is typically 20 µL.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding 2 µL of Stop Buffer/Loading Dye.

-

Incubate at 37°C for an additional 30 minutes to allow for proteinase K digestion.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis in TAE buffer until the dye front has migrated an adequate distance.

-

Stain the gel with a suitable DNA stain and visualize under UV light.

-

Analysis: Catenated kDNA remains in the well, while decatenated DNA (minicircles) migrates into the gel. Inhibition is quantified by the reduction in the amount of decatenated product in Vescalin-treated samples compared to the control.

Affinity-Based Proteomic Profiling

This protocol outlines a general workflow for identifying protein targets of Vescalin using an affinity-based proteomics approach.[9][10][11]

Objective: To identify proteins from osteoclast cell lysates that interact with Vescalin.

Workflow:

Caption: Experimental workflow for affinity-based proteomic profiling of Vescalin targets.

Detailed Steps:

-

Probe Synthesis: Vescalin is chemically conjugated to a solid support, such as agarose or magnetic beads, to create an affinity probe.

-

Cell Culture and Lysis: Culture osteoclasts and prepare a whole-cell protein lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Affinity Pulldown: Incubate the cell lysate with the Vescalin-conjugated beads (and control beads without Vescalin) to allow for the binding of target proteins.

-

Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a competitive agent or by changing buffer conditions (e.g., pH, ionic strength).

-

Sample Preparation for Mass Spectrometry: The eluted proteins are reduced, alkylated, and digested into peptides, typically with trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the Vescalin probe. Quantitative analysis compares the abundance of proteins in the Vescalin pulldown versus the control to identify specific interactors.

Conclusion and Future Directions

Vescalin is a promising natural product with distinct and potent cellular mechanisms of action. Its ability to inhibit osteoclast function via modulation of actin-regulatory pathways and to catalytically inhibit Topoisomerase II positions it as a compound of interest for therapeutic development in bone diseases and oncology.

Future research should focus on:

-

Elucidating the specific Rho GTPase signaling components directly targeted by Vescalin.

-

Determining precise IC50 and Kd values for Vescalin against its various protein targets.

-

Validating the identified protein targets and their role in the cellular effects of Vescalin.

-

Evaluating the in vivo efficacy and safety of Vescalin in relevant disease models.

This guide provides a foundational understanding of Vescalin's mechanism of action to aid researchers and drug development professionals in advancing the scientific knowledge and potential therapeutic applications of this compound.

References

- 1. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]

- 2. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Actin dynamics coupled to clathrin-coated vesicle formation at the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bosterbio.com [bosterbio.com]

- 5. Regulation of Actin Cytoskeleton Dynamics in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. topogen.com [topogen.com]

- 9. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Vescalin: A Technical Guide to Natural Sources, Extraction, and Purification

Introduction

Vescalin is a C-glucosidic ellagitannin, a class of hydrolyzable tannins characterized by a C-C bond between the glucose core and a galloyl-derived unit.[1] First isolated from species of the Fagaceae family, such as Quercus (oak) and Castanea (chestnut), vescalin and its diastereomer, castalin, are significant components of the heartwood of these trees.[1][2] This technical guide provides an in-depth overview of the natural sources of vescalin, quantitative data on its prevalence, and detailed methodologies for its extraction and purification, tailored for researchers and professionals in drug development and natural product chemistry.

Natural Sources of Vescalin

Vescalin is predominantly found in the woody tissues of plants belonging to the Fagaceae family. Its presence is a key factor in the chemical properties of the wood and influences the characteristics of products aged in contact with it, such as wine and spirits.[1][2]

1.1. Primary Botanical Sources

The principal natural reservoirs of vescalin are the heartwoods of oak and chestnut trees.[1]

-

Quercus (Oak) Species: Pedunculate oak (Quercus robur) and sessile oak (Quercus petraea) are well-documented sources.[3] These species are highly valued in the cooperage industry for aging wine and spirits, where vescalin and other ellagitannins are extracted into the beverage, contributing to its color, taste, and astringency.[2][4]

-

Castanea (Chestnut) Species: Sweet chestnut (Castanea sativa) and Japanese chestnut (Castanea crenata) are also rich sources of vescalin.[2][5] Chestnut heartwood can contain significantly higher concentrations of related ellagitannins compared to oak.[1][2]

1.2. Vescalin in Aged Beverages

During the aging process in oak or chestnut barrels, vescalin, along with its more abundant precursor vescalagin (B1683822), is extracted into wines and spirits.[1][4] In this environment, it undergoes various chemical transformations, contributing to the final organoleptic profile of the beverage.[2][6] The concentration of these compounds depends on factors such as the wood species, the toasting level of the barrel, and the duration of aging.[4]

1.3. Quantitative Data

The concentration of vescalin and related ellagitannins varies significantly between species and even between individual trees of the same species.[3] The following table summarizes reported concentrations from various studies.

| Natural Source | Compound(s) | Concentration (mg/g of dry wood) | Reference |

| Quercus robur & Quercus petraea | Vescalin | 0.11 - 1.48 | [3] |

| Quercus spp. (Oak) Heartwood | Vescalagin | up to 10 - 15 | [1] |

| Castanea spp. (Chestnut) Heartwood | Vescalagin | up to 40 | [1] |

| Castanea sativa Heartwood | Castalagin (B1583131)/Vescalagin | up to 63 | [2] |

| Quercus spp. (for cooperage) | Total Individual Ellagitannins | 10.37 - 18.77 | [4] |

| Quercus humboldtii | Total Ellagitannins | 1.61 | [7] |

| Chestnut Wood | Castalagin/Vescalagin | 75-100% of total ellagitannins | [7] |

Extraction of Vescalin

The extraction of vescalin from its natural sources involves separating the compound from the complex matrix of plant lignocellulose. This typically employs solvent-based methods, with modern techniques aiming to improve efficiency and yield.[8]

2.1. General Extraction Workflow

The overall process for obtaining purified vescalin involves several key stages, from material preparation to final isolation. The logical flow is depicted in the diagram below.

Caption: General workflow for vescalin extraction and purification.

2.2. Experimental Protocol: Solvent Extraction

This protocol describes a generalized method for the extraction of vescalin from oak or chestnut heartwood powder, based on common solvent extraction techniques for polyphenols.[8][9][10]

1. Material Preparation:

-

Obtain heartwood from a suitable Quercus or Castanea species.

-

Air-dry the wood to a constant weight to remove moisture.

-

Grind the dried wood into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Extraction:

-

Weigh 100 g of the wood powder and place it into a flask.

-

Add 1 L of an aqueous organic solvent mixture. A common choice is 70-80% acetone (B3395972) or ethanol (B145695) in water, which is effective for extracting hydrolyzable tannins.

-

Macerate the mixture at room temperature for 24-48 hours with continuous agitation using a magnetic stirrer or orbital shaker.[9]

-

Alternatively, for higher efficiency, perform Soxhlet extraction for 6-8 hours or utilize modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and solvent consumption.[8][9]

3. Filtration and Concentration:

-

Filter the resulting slurry through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

-

Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent thermal degradation of the tannins.

-

The goal is to remove the organic solvent, leaving a concentrated aqueous solution.

4. Liquid-Liquid Partitioning:

-

To remove lipids and other non-polar compounds, perform a liquid-liquid extraction of the aqueous concentrate with a non-polar solvent like n-hexane. Discard the hexane (B92381) layer.

-

Subsequently, perform a liquid-liquid extraction with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to selectively extract the phenolic compounds, including vescalin.

-

Collect the ethyl acetate phase and evaporate it to dryness to yield the crude phenolic extract.

Purification of Vescalin

The crude extract contains a mixture of ellagitannins and other phenolic compounds. Further purification is necessary to isolate vescalin. High-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) are standard methods for this purpose.[11][12][13]

3.1. Experimental Protocol: Purification by Chromatography

This protocol outlines a general approach for purifying vescalin from the crude extract.

1. Solid-Phase Extraction (SPE) Cleanup:

-

Dissolve the crude phenolic extract in a minimal amount of a suitable solvent (e.g., methanol (B129727)/water).

-

Condition an SPE cartridge (e.g., C18 or Sephadex LH-20) according to the manufacturer's instructions. Sephadex LH-20 is particularly effective for separating phenolic compounds.

-

Load the dissolved extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., water or a low-percentage methanol-water solution) to remove highly polar impurities.[11]

-

Elute the desired tannin fraction using a solvent with higher polarity, such as a higher-percentage methanol or ethanol solution. Collect the fractions.

2. Preparative High-Performance Liquid Chromatography (HPLC):

-

Analyze the collected fractions by analytical HPLC to identify those rich in vescalin.

-

Pool the vescalin-rich fractions and concentrate them.

-

Perform preparative HPLC on the pooled sample. A typical system would involve:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acidified water (A) and acetonitrile (B52724) or methanol (B). For example, a linear gradient from 5% to 30% B over 40 minutes.

-

Detection: UV detection at approximately 280 nm.

-

-

Collect the fraction corresponding to the retention time of vescalin.

-

Confirm the purity of the isolated fraction using analytical HPLC and mass spectrometry.[12]

3. Lyophilization:

-

Evaporate the solvent from the purified fraction under vacuum.

-

Freeze-dry the remaining aqueous solution to obtain purified vescalin as a stable powder.[11]

Biological Activities and Potential Applications

Vescalin and its closely related precursor, vescalagin, exhibit a range of significant biological activities, making them compounds of interest for drug development.

-

Antibacterial Activity: Vescalagin and castalagin have demonstrated bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of the bacterial cell wall by modulating the assembly of peptidoglycans.[14][15]

-

Topoisomerase II Inhibition: Chemical hydrolysis of vescalagin and castalagin can yield vescalin, which is a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2]

-

Anti-osteoclast and Anti-actin Activity: Vescalagin can inhibit the bone-resorbing activity of osteoclasts, suggesting potential applications in treating osteoporosis.[16]

-

Neuroprotective Effects: Vescalagin has been shown to reduce the toxicity of amyloid-β42 oligomers, which are implicated in Alzheimer's disease.[1]

-

Antioxidant Properties: As polyphenolic compounds, ellagitannins like vescalin are potent antioxidants, capable of scavenging free radicals. This activity is relevant to their potential use in cosmetic and pharmaceutical formulations.[6]

The diagram below summarizes these key biological effects.

Caption: Key biological activities of vescalin and vescalagin.

References

- 1. Total Synthesis of (−)‐Vescalagin, the Iconic Member of the C‐Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Castalagin - Wikipedia [en.wikipedia.org]

- 3. Ellagitannin Content of Oak Wood as a Function of Species and of Sampling Position in the Tree | American Journal of Enology and Viticulture [ajevonline.org]

- 4. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]

- 5. Vescalin | C27H20O18 | CID 15698968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy Vescalagin | 36001-47-5 | >98% [smolecule.com]

- 7. mdpi.com [mdpi.com]

- 8. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species | MDPI [mdpi.com]

- 11. biolmolchem.com [biolmolchem.com]

- 12. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Vescalagin and Castalagin Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Unveiling the Nuances: A Technical Guide to the Structural and Functional Differences Between Vescalin and Vescalagin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core structural distinctions between the C-glycosidic ellagitannins, vescalin and vescalagin (B1683822), and elucidates how these differences translate into distinct physicochemical properties and biological activities. This document provides a comprehensive overview for researchers engaged in natural product chemistry, pharmacology, and drug development.

Core Structural Differences

Vescalin and vescalagin are both hydrolyzable tannins found predominantly in oak and chestnut wood.[1][2][3][4] Their fundamental structural relationship is that of a parent compound and its hydrolysis product.

Vescalagin , the larger of the two molecules, is characterized by the presence of a hexahydroxydiphenoyl (HHDP) group. This group is formed by the oxidative coupling of two galloyl moieties and is a defining feature of many ellagitannins. In contrast, vescalin is the des-HHDP analog of vescalagin, meaning it is formed when the HHDP group of vescalagin is cleaved through hydrolysis.[5][6]

The stereochemistry at the anomeric carbon (C-1) of the glucose core also plays a critical role in the properties of these molecules. Vescalagin and its diastereomer, castalagin (B1583131), are C-1 epimers, differing only in the orientation of the bond at this position.[4][5] This subtle stereochemical difference significantly influences their three-dimensional conformation and subsequent reactivity.[3][7][8]

Comparative Physicochemical and Biological Data

The structural variance between vescalin and vescalagin, primarily the presence or absence of the HHDP group and the C-1 stereochemistry in the parent compound, gives rise to differing physicochemical properties and biological activities.

| Property/Activity | Vescalagin | Vescalin | Reference |

| Molecular Formula | C41H26O26 | C27H20O18 | [1][9][10] |

| PARP1 Inhibition (IC50) | 2.67 µM | Not Reported | [2] |

| DNA Topoisomerase II Inhibition | Potent Inhibitor | Potent Inhibitor | [1][7] |

| Antibacterial Activity (MIC vs. MRSA) | 0.125 - 0.533 mg/mL | Not Reported | [9][11] |

| Predicted Water Solubility | High | 13.8 g/L | [3][4] |

| Predicted logP | More Hydrophilic | 1.14 | [3][4] |

Experimental Protocols

Isolation and Purification of Vescalin and Vescalagin from Quercus species

The following is a generalized protocol synthesized from methodologies reported in the literature for the extraction and separation of ellagitannins from oak wood.

Experimental Workflow: Isolation and Purification

Caption: Workflow for the isolation and purification of vescalin and vescalagin.

-

Extraction: Oak heartwood shavings are macerated in an acetone/water mixture (e.g., 70:30 v/v) at room temperature. The process is repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered, and the acetone is removed under reduced pressure using a rotary evaporator. The resulting aqueous solution is then concentrated.

-

Solid-Phase Extraction (SPE): The concentrated aqueous extract is loaded onto a C18 SPE cartridge. The cartridge is washed with water to remove highly polar compounds.

-

Elution from SPE: The ellagitannins are eluted from the C18 cartridge using a stepwise gradient of methanol in water.

-

Size-Exclusion Chromatography (SEC): The methanol-water fractions rich in ellagitannins are further purified by SEC on a Sephadex LH-20 column, eluting with an ethanol-water mixture.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing vescalagin and vescalin are subjected to preparative reversed-phase HPLC (C18 column) with a gradient of acetonitrile (B52724) in water (with a small percentage of formic acid) to yield the pure compounds.

-

Structural Elucidation: The purity and identity of the isolated vescalagin and vescalin are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR).

Quantification of Antioxidant Capacity (ORAC Assay)

The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method to determine the antioxidant capacity of natural products.

-

Reagent Preparation: Prepare a fluorescein (B123965) stock solution, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution, and Trolox standards.

-

Sample Preparation: Dissolve vescalin and vescalagin in a suitable solvent (e.g., acetone/water/acetic acid) to known concentrations.

-

Assay Procedure: In a 96-well plate, add fluorescein and either the sample, Trolox standard, or a blank. The plate is incubated, and then AAPH is added to initiate the reaction.

-

Data Acquisition: The fluorescence is measured kinetically over time.

-

Data Analysis: The area under the curve (AUC) is calculated for each sample and standard. The net AUC is determined by subtracting the AUC of the blank. A standard curve is generated using the net AUC of the Trolox standards, and the ORAC values of the samples are expressed as Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Vescalagin has been identified as a modulator of several key biological pathways. While vescalin is also biologically active, the more extensive research on vescalagin provides a clearer picture of its mechanisms of action.

Inhibition of DNA Topoisomerase IIα

Vescalagin acts as a catalytic inhibitor of the α isoform of human DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation. Unlike many chemotherapeutic agents that are topoisomerase poisons (stabilizing the DNA-enzyme cleavage complex and leading to DNA strand breaks), vescalagin prevents the enzyme from completing its catalytic cycle without inducing DNA damage.

Signaling Pathway: Vescalagin as a Catalytic Inhibitor of Topoisomerase IIα

Caption: Vescalagin inhibits the catalytic cycle of DNA topoisomerase IIα.

Inhibition of PARP1

Vescalagin and its epimer castalagin have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair.[2] By inhibiting PARP1, these compounds can potentiate the effects of DNA-damaging agents and may have applications in oncology.

Signaling Pathway: PARP1 Inhibition by Vescalagin

Caption: Vescalagin inhibits PARP1, disrupting DNA damage repair pathways.

Antibacterial Mechanism against MRSA

Vescalagin exhibits bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the disruption of the bacterial cell wall through the modulation of peptidoglycan assembly.

Experimental Workflow: Proposed Antibacterial Mechanism of Vescalagin

Caption: Vescalagin is proposed to disrupt the MRSA cell wall by interfering with peptidoglycan assembly.

Conclusion

The structural dissimilarity between vescalin and vescalagin, centered on the presence of the hexahydroxydiphenoyl group in the latter, is a key determinant of their distinct physicochemical and biological profiles. Vescalagin's larger, more complex structure contributes to its multifaceted interactions with biological targets such as DNA topoisomerase IIα and PARP1. While vescalin also demonstrates significant biological activity, further quantitative comparative studies are warranted to fully delineate the specific contributions of the HHDP moiety to the overall activity of these important ellagitannins. This guide provides a foundational understanding for researchers aiming to harness the therapeutic potential of these natural compounds.

References

- 1. The polyphenolic ellagitannin vescalagin acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Castalagin and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Total Synthesis of (−)‐Vescalagin, the Iconic Member of the C‐Glucosidic Ellagitannin Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Extraction, detection, and quantification of flavano-ellagitannins and ethylvescalagin in a Bordeaux red wine aged in oak barrels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

The Biological Activity of Vescalin: A C-Glucosidic Ellagitannin with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Vescalin, a C-glucosidic ellagitannin found in oak and chestnut species, is a member of a class of polyphenols recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the known and potential biological effects of vescalin, with a focus on its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. While direct experimental data for vescalin is emerging, this document synthesizes current knowledge on closely related C-glucosidic ellagitannins to infer its therapeutic potential. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Introduction

Ellagitannins are a class of hydrolyzable tannins characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) groups esterified to a sugar core. C-glucosidic ellagitannins, such as vescalin, are distinguished by a C-C bond between the anomeric carbon of the glucose core and a galloyl-derived unit. This structural feature contributes to their unique chemical properties and biological activities. Vescalin and its stereoisomer, castalagin (B1583131), are significant components of oak and chestnut wood, and their presence in aged wines and spirits has been a subject of interest.

The biological activities of ellagitannins are broad, encompassing antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These properties are largely attributed to their ability to scavenge free radicals, modulate inflammatory signaling pathways, and interfere with cancer cell proliferation and survival mechanisms.[3][4] This guide aims to provide an in-depth technical resource on the biological activity of vescalin, drawing upon data from closely related compounds to build a comprehensive profile.

Biological Activities of Vescalin and Related C-Glucosidic Ellagitannins

While specific quantitative data for vescalin is not extensively available in the public domain, studies on vescalagin (B1683822) and castalagin provide valuable insights into its potential bioactivities.

Antioxidant Activity

C-glucosidic ellagitannins are potent antioxidants.[5] Their ability to donate hydrogen atoms or electrons to neutralize free radicals is a key mechanism of their protective effects. The antioxidant capacity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Antioxidant Activity of Compounds Structurally Related to Vescalin

| Compound | Assay | IC50 Value | Reference |

| Baicalin (B1667713) | DPPH | 16.4 µg/mL | [6] |

| Baicalin | DPPH | 27.21 µM | [7] |

| Baicalein (B1667712) | DPPH | - | [8] |

| Plant Extracts | DPPH | 94.83 - 111.4 µg/ml | [9] |

| Plant Extracts | ABTS | 179.8 - 334.3 µg/ml | [9] |

Note: Data for vescalin is not available. The table presents data for other flavonoids and plant extracts to illustrate typical antioxidant activities.

Anti-inflammatory Activity

Ellagitannins have demonstrated significant anti-inflammatory properties.[2] They can modulate the inflammatory response by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[10] A key mechanism underlying these effects is the inhibition of the NF-κB signaling pathway.[11]

Table 2: Anti-inflammatory Activity of Compounds Structurally Related to Vescalin

| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |

| Brazilin (B1667509) | RAW 264.7 | NO Inhibition | 24.3 µM | [12] |

| Luteolin | RAW 264.7 | NO Inhibition | 17.1 µM | [13] |

| Bis(helenalinyl)glutarate (B1196705) | RAW 264.7 | NO Inhibition | 0.90 µM | [14] |

Note: Data for vescalin is not available. The table presents data for other natural compounds to illustrate typical anti-inflammatory activities.

Anticancer Activity

The anticancer potential of ellagitannins is a growing area of research.[3][4] They have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[15] The mechanisms of action involve the modulation of key signaling pathways that control cell cycle progression and survival, such as the MAPK pathway.[16]

Table 3: Cytotoxic Activity of Compounds Structurally Related to Vescalin against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| Avarol | HeLa | 10.22 µg/mL | [17] |

| Avarol | LS174 | - | [17] |

| Avarol | A549 | - | [17] |

| Baicalein | 5637 (Bladder Cancer) | - | [18] |

| Baicalin | MCF-7 (Breast Cancer) | 250 µmol/L | [19] |

| Baicalein | MCF-7 (Breast Cancer) | 95 µmol/L | [19] |

Note: Data for vescalin is not available. The table presents data for other natural compounds to illustrate typical cytotoxic activities.

Antimicrobial Activity

While not the primary focus of this guide, it is noteworthy that vescalagin and castalagin, structurally similar to vescalin, exhibit bactericidal activity against methicillin-resistant bacteria. Their mechanism is thought to involve the disruption of the bacterial cell wall.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample preparation: Dissolve vescalin in a suitable solvent (e.g., methanol) to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

-

Assay: In a 96-well microplate, add 100 µL of each vescalin dilution to triplicate wells. Add 100 µL of methanol to control wells.

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Procedure:

-

Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Working solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample preparation: Prepare serial dilutions of vescalin as described for the DPPH assay.

-

Assay: In a 96-well microplate, add 10 µL of each vescalin dilution to triplicate wells.

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

-

Cell culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of vescalin. After 1 hour of pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess assay:

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, which is then solubilized and quantified.

Procedure:

-

Cell seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of vescalin for a specified period (e.g., 24, 48, or 72 hours).

-

MTT addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance measurement: Measure the absorbance at a wavelength between 540 and 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways

The biological activities of ellagitannins are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by vescalin are yet to be fully elucidated, research on related compounds suggests potential targets.

Anti-inflammatory Signaling: NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, TNF-α, and IL-6. Ellagitannins are thought to inhibit this pathway by preventing the degradation of IκBα, thereby blocking NF-κB nuclear translocation.[11]

Caption: Proposed inhibition of the NF-κB signaling pathway by Vescalin.

Anticancer Signaling: MAPK and Apoptosis Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. The ERK (Extracellular signal-regulated kinase) cascade within the MAPK pathway is often hyperactivated in cancer, promoting cell survival and proliferation. Some flavonoids have been shown to induce apoptosis by modulating the MAPK pathway, for instance, by activating the pro-apoptotic JNK and p38 kinases while inhibiting the pro-survival ERK pathway.[16]

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), leading to cell death. Anti-apoptotic proteins like Bcl-2 inhibit this process. Ellagitannins may induce apoptosis by increasing the Bax/Bcl-2 ratio and activating the caspase cascade.[20]

Caption: Potential anticancer mechanisms of Vescalin via MAPK and apoptosis pathways.

Conclusion and Future Directions

Vescalin, as a C-glucosidic ellagitannin, holds significant promise as a therapeutic agent due to its potential antioxidant, anti-inflammatory, and anticancer properties. While current research provides a strong foundation based on the activities of related compounds, further studies focused specifically on vescalin are crucial. Future research should aim to:

-

Isolate and purify vescalin to enable direct biological testing.

-

Determine the IC50 values of vescalin in a range of antioxidant, anti-inflammatory, and cancer cell cytotoxicity assays.

-

Elucidate the specific signaling pathways modulated by vescalin using techniques such as Western blotting, RT-PCR, and reporter gene assays.

-

Investigate the in vivo efficacy and safety of vescalin in animal models of relevant diseases.

By addressing these research gaps, the full therapeutic potential of vescalin can be unlocked, paving the way for its development as a novel pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Ellagitannins and Their Derivatives: A Review on the Metabolization, Absorption, and Some Benefits Related to Intestinal Health | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ellagitannins in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant activity of C-Glycosidic ellagitannins from the seeds and peel of camu-camu (Myrciaria dubia) | Scilit [scilit.com]

- 6. Purification and antioxidant activities of baicalin isolated from the root of huangqin (Scutellaria baicalensis gcorsi) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Free radical scavenging and antioxidant activities of flavonoids extracted from the radix of Scutellaria baicalensis Georgi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Impact of Ellagitannins and Their Metabolites through Gut Microbiome on the Gut Health and Brain Wellness within the Gut–Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Suppression of lipopolysaccharide-induced expression of inducible nitric oxide synthase by brazilin in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of inducible nitric oxide synthase by bis(helenalinyl)glutarate in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. juniperpublishers.com [juniperpublishers.com]

- 16. The Multifaceted Role of Baicalein in Cancer Management through Modulation of Cell Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Baicalin and Baicalein Enhance Cytotoxicity, Proapoptotic Activity, and Genotoxicity of Doxorubicin and Docetaxel in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The combination of baicalin and baicalein enhances apoptosis via the ERK/p38 MAPK pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Vescalin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalin, a C-glucosidic ellagitannin, is a polyphenolic compound found in various plant species. As a member of the hydrolyzable tannin family, it is recognized for its potential bioactive properties. A thorough understanding of its physicochemical characteristics, particularly its solubility and stability, is paramount for its development as a therapeutic agent or its application in other scientific fields. This technical guide provides a comprehensive overview of the core solubility and stability properties of Vescalin, offering detailed experimental protocols and data presentation frameworks to aid researchers in their investigations. While specific quantitative data for Vescalin is not extensively available in public literature, this guide furnishes the necessary methodological foundation to generate such critical data.

Solubility Properties of Vescalin

Vescalin is generally described as a water-soluble compound.[1] However, for pharmaceutical development and scientific research, a quantitative understanding of its solubility in various solvents and under different physiological conditions is essential.

Illustrative Solubility Data

The following table provides a template for presenting experimentally determined solubility data for Vescalin. The values presented are for illustrative purposes only and should be replaced with empirical data.

| Solvent System | Temperature (°C) | pH | Solubility (mg/mL) | Method |

| Purified Water | 25 | 7.0 | [Data to be determined] | Shake-Flask |

| Purified Water | 37 | 7.4 | [Data to be determined] | Shake-Flask |

| Phosphate Buffer | 37 | 2.0 | [Data to be determined] | Shake-Flask |

| Phosphate Buffer | 37 | 6.8 | [Data to be determined] | Shake-Flask |

| Ethanol | 25 | N/A | [Data to be determined] | Shake-Flask |

| Methanol | 25 | N/A | [Data to be determined] | Shake-Flask |

| DMSO | 25 | N/A | [Data to be determined] | Shake-Flask |

| Acetonitrile | 25 | N/A | [Data to be determined] | Shake-Flask |

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2][3]

Objective: To determine the equilibrium solubility of Vescalin in various solvents.

Materials:

-

Vescalin reference standard

-

Solvents (e.g., Purified Water, Phosphate Buffers of various pH, Ethanol, Methanol, DMSO, Acetonitrile)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for Vescalin quantification.

Procedure:

-

Add an excess amount of Vescalin to a series of vials, each containing a known volume of the desired solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the samples to stand to permit the undissolved solid to settle.

-

Centrifuge the samples to further separate the solid and supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtrate with an appropriate solvent and quantify the concentration of Vescalin using a validated analytical method (e.g., HPLC-UV).

-

The experiment should be performed in triplicate for each solvent.

Stability Properties of Vescalin

Vescalin, as a hydrolyzable tannin, is susceptible to degradation under various conditions, including hydrolysis and oxidation.[4] A comprehensive stability profile is crucial for determining appropriate storage conditions, shelf-life, and potential degradation pathways.

Illustrative Stability Data (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following table illustrates how data from such studies for Vescalin could be presented.

| Stress Condition | Parameters | Time (hours) | Vescalin Remaining (%) | Degradation Products Observed |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 | [Data to be determined] | [e.g., Peak at RRT x.xx] |

| 1 M HCl | 24, 48, 72 | [Data to be determined] | [e.g., Peak at RRT x.xx] | |

| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8 | [Data to be determined] | [e.g., Peak at RRT y.yy] |

| 1 M NaOH | 2, 4, 8 | [Data to be determined] | [e.g., Peak at RRT y.yy] | |

| Oxidation | 3% H₂O₂ | 24, 48, 72 | [Data to be determined] | [e.g., Peak at RRT z.zz] |

| 30% H₂O₂ | 24, 48, 72 | [Data to be determined] | [e.g., Peak at RRT z.zz] | |

| Thermal | 60°C (Solid) | 24, 48, 72 | [Data to be determined] | [e.g., No significant degradation] |

| 80°C (Solution) | 24, 48, 72 | [Data to be determined] | [e.g., Peak at RRT a.aa] | |

| Photolytic | ICH Q1B Option 2 | - | [Data to be determined] | [e.g., Peak at RRT b.bb] |

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of Vescalin under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

Vescalin reference standard

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M and 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3% and 30%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

-

Validated HPLC method for Vescalin (to be developed as part of the study)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of Vescalin in a suitable solvent (e.g., water or methanol).

-

Acid Hydrolysis: Mix the Vescalin stock solution with an equal volume of HCl solution (0.1 M and 1 M separately). Store the solutions at a specified temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the Vescalin stock solution with an equal volume of NaOH solution (0.1 M and 1 M separately). Store the solutions at room temperature and collect samples at various time points. Neutralize the samples before analysis.

-

Oxidative Degradation: Mix the Vescalin stock solution with an equal volume of H₂O₂ solution (3% and 30% separately). Store the solutions at room temperature, protected from light, and collect samples at various time points.

-

Thermal Degradation (Solid State): Store solid Vescalin in a temperature-controlled oven at an elevated temperature (e.g., 60°C). Collect samples at various time points, dissolve in a suitable solvent, and analyze.

-

Thermal Degradation (Solution): Store the Vescalin stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C). Collect samples at various time points and analyze.

-

Photolytic Degradation: Expose the Vescalin stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).[5] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: Analyze all samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact Vescalin from all generated degradation products. A PDA detector is recommended to assess peak purity.

Potential Degradation Pathways

Based on the chemistry of hydrolyzable tannins, the following general degradation pathways can be anticipated for Vescalin.

Hydrolysis

Under acidic or basic conditions, the ester linkages in the Vescalin molecule can be hydrolyzed, leading to the release of the glucose core and the associated phenolic acid moieties.

Oxidation

The pyrogallol-like structures within Vescalin are susceptible to oxidation, which can be initiated by oxygen, metal ions, or other oxidizing agents. This can lead to the formation of quinone-type structures and further polymerization or cleavage products.

Conclusion

This technical guide provides a foundational framework for the investigation of the solubility and stability of Vescalin. While specific quantitative data remains to be elucidated through rigorous experimentation, the detailed protocols and data presentation formats offered herein are intended to guide researchers in generating high-quality, reproducible data. A thorough understanding of these core physicochemical properties is a critical step in unlocking the full scientific and therapeutic potential of Vescalin. It is recommended that all experimental work be conducted in accordance with relevant regulatory guidelines, such as those provided by the International Council for Harmonisation (ICH).

References

A Comprehensive Technical Guide on the Pharmacokinetics and Bioavailability of Vescalagin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of the pharmacokinetics and bioavailability of vescalagin (B1683822), a C-glycosidic ellagitannin. The information is compiled from various preclinical and in vitro studies, offering valuable insights for researchers and professionals involved in drug development and natural product chemistry.

Executive Summary

Vescalagin, a prominent ellagitannin found in oak and chestnut wood, has garnered scientific interest for its potential biological activities. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential. This document summarizes the key findings on vescalagin's absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability. The data presented herein is primarily derived from studies on rodents and in vitro models. Key findings indicate that vescalagin exhibits low oral bioavailability, with significant metabolism by gut microbiota into smaller phenolic compounds, which are then absorbed.

Physicochemical Properties of Vescalagin

A comprehensive understanding of the physicochemical properties of vescalagin is fundamental to interpreting its pharmacokinetic behavior.

| Property | Value | Reference |

| Molecular Formula | C41H26O26 | |

| Molar Mass | 934.63 g/mol | |

| Chemical Structure | C-glycosidic ellagitannin | |

| Solubility | Soluble in water and polar organic solvents | |

| pKa | Multiple acidic protons |

Pharmacokinetics

The pharmacokinetic profile of vescalagin is characterized by its journey through the body, from administration to elimination.

Studies suggest that the absorption of intact vescalagin from the gastrointestinal tract is limited. The large molecular size and complex structure of vescalagin hinder its passive diffusion across the intestinal epithelium.

Following oral administration in rats, intact vescalagin has not been detected in plasma. Instead, metabolites produced by the gut microbiota are the primary compounds that are absorbed into systemic circulation.

Due to the lack of detectable intact vescalagin in plasma after oral administration, information on its distribution throughout the body is limited. The distribution of its metabolites, however, is a key area of ongoing research.

The metabolism of vescalagin is a critical determinant of its biological activity and is primarily mediated by the gut microbiota.

-

Gut Microbiota Metabolism: Upon oral ingestion, vescalagin reaches the colon largely intact, where it is extensively metabolized by the gut microbiota. The primary metabolic pathway involves the hydrolysis of the ester bonds, releasing ellagic acid. Ellagic acid is further metabolized into urolithins.

-

Enteric and Hepatic Metabolism: Once absorbed, the microbial metabolites of vescalagin, such as urolithins, can undergo further phase II metabolism in the enterocytes and hepatocytes, including glucuronidation, sulfation, and methylation.

The following diagram illustrates the proposed metabolic pathway of vescalagin by the gut microbiota.

The excretion of vescalagin and its metabolites occurs through both urine and feces. Unabsorbed vescalagin and a portion of its metabolites are eliminated in the feces. The absorbed urolithins and their conjugated forms are primarily excreted in the urine.

Bioavailability

The oral bioavailability of intact vescalagin is considered to be very low. The bioavailability of its bioactive metabolites, the urolithins, is of greater physiological relevance.

A study investigating the pharmacokinetics of vescalagin in rats after oral administration of a chestnut wood extract found no detectable vescalagin in the plasma. However, its main metabolites, ellagic acid and urolithins, were detected.

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pharmacokinetics of vescalagin.

-

Objective: To determine the pharmacokinetic profile of vescalagin and its metabolites after oral administration of a chestnut wood extract to rats.

-

Subjects: Male Sprague-Dawley rats.

-

Administration: A single oral gavage of chestnut wood extract containing a known concentration of vescalagin.

-

Sample Collection: Blood samples were collected via the tail vein at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours). Urine and feces were collected over a 24-hour period.

-

Sample Analysis: Plasma, urine, and fecal samples were processed and analyzed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify and quantify vescalagin and its metabolites.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters for the detected metabolites, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

The workflow for this type of pharmacokinetic study is visualized below.

-

Objective: To investigate the metabolism of vescalagin by gut microbiota.

-

Methodology: Fecal samples from healthy human donors or rodents were collected and cultured anaerobically. Vescalagin was added to these fecal cultures.

-

Sample Collection: Aliquots of the culture medium were collected at different time points.

-

Sample Analysis: The samples were analyzed by HPLC-MS to identify the metabolites formed over time.

-

Data Analysis: The rate of disappearance of the parent compound (vescalagin) and the rate of appearance of metabolites (ellagic acid, urolithins) were determined.

Quantitative Data Summary

Due to the limited number of comprehensive pharmacokinetic studies on vescalagin, a complete table of pharmacokinetic parameters is not available. The primary finding across studies is the absence of intact vescalagin in plasma following oral administration. The focus has thus shifted to the pharmacokinetic parameters of its metabolites.

Table 1: Pharmacokinetic Parameters of Vescalagin Metabolites in Rats after Oral Administration of a Chestnut Wood Extract

| Metabolite | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| Ellagic Acid | Variable | ~2-4 | Variable |

| Urolithin A | Variable | ~8-12 | Variable |

| Urolithin B | Variable | ~8-12 | Variable |

Note: The values for Cmax and AUC are highly variable and depend on the dose and the specific composition of the extract administered. Tmax indicates the time to reach the peak plasma concentration.

Discussion and Future Directions

The available data strongly suggest that the biological effects of orally ingested vescalagin are likely mediated by its gut microbiota-derived metabolites, particularly urolithins. This has significant implications for the design and interpretation of in vivo studies on vescalagin.

Future research should focus on:

-

Human Pharmacokinetic Studies: To confirm the findings from animal models and to understand the inter-individual variability in vescalagin metabolism due to differences in gut microbiota composition.

-

Dose-Response Studies: To establish a clear relationship between the dose of vescalagin administered and the plasma concentrations of its metabolites.

-

Bioavailability of Metabolites: To determine the absolute bioavailability of urolithins after their direct administration.

-

Tissue Distribution of Metabolites: To understand where the active metabolites accumulate in the body.

Conclusion

Vescalin: A Technical Overview of its Discovery and Historical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vescalin is a C-glucosidic ellagitannin, a type of hydrolyzable tannin found in various plant species. It is structurally closely related to castalagin (B1583131), its epimer. This document provides a comprehensive technical guide to the discovery, historical research, and known biological activities of vescalin and the closely associated compound, vescalagin (B1683822). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Historical Discovery and Research

The initial discovery of this class of compounds dates back to 1967, when Professor Walter Mayer and his team at the University of Heidelberg, Germany, first isolated vescalagin and castalagin from the wood of sweet chestnut (Castanea sativa) and oak (Quercus species).[1] This seminal work laid the foundation for decades of research into the complex chemistry and biological activities of these ellagitannins.

The complete structural elucidation of these molecules was a significant challenge and underwent revisions over the years. Notably, the stereochemistry of the C-1 center was revised in 1990, and the atropisomerism of the nonahydroxytriphenoyl (NHTP) moiety was further clarified in 2015. This complex history underscores the intricate nature of these natural products.

Quantitative Data

Vescalagin, and by extension vescalin, are found in significant quantities in the heartwood of chestnut and oak. These high concentrations have made them subjects of interest for their potential contributions to the chemical properties of wood and their effects on products aged in wooden barrels, such as wine and spirits.

| Plant Source | Compound | Concentration (mg/g of dry heartwood) |

| Chestnut (Castanea sativa) | Vescalagin | up to ~40 |

| Oak (Quercus spp.) | Vescalagin | up to ~10-15 |

Experimental Protocols

Protocol: Extraction and Purification of Vescalin/Vescalagin from Chestnut Wood

-

Sample Preparation:

-

Obtain heartwood from Castanea sativa or Quercus species.

-

Air-dry the wood to a constant weight.

-

Grind the wood into a fine powder or small chips to increase the surface area for extraction.

-

-

Extraction:

-

Solid-Liquid Extraction:

-

Place the powdered wood into a flask.

-

Add a solvent mixture, typically aqueous acetone (B3395972) or aqueous ethanol (B145695) (e.g., 70-80% acetone or ethanol in water), at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

-

Stir the mixture at room temperature for several hours or use sonication to enhance extraction efficiency.

-

Filter the mixture to separate the solid residue from the liquid extract.

-

Repeat the extraction process on the residue 2-3 times to ensure maximum yield.

-

-

Alternative Method (Hot Water Extraction):

-

Macerate the wood chips in hot water (e.g., 90-100°C) for a defined period (e.g., 1-2 hours).

-

Filter the extract. This method is often used for industrial-scale extraction.

-

-

-

Purification:

-

Solvent Partitioning:

-

Combine the aqueous extracts and concentrate them under reduced pressure using a rotary evaporator to remove the organic solvent.

-

Perform liquid-liquid partitioning of the aqueous concentrate against a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to remove lipids, chlorophylls, and other less polar compounds. The desired ellagitannins will remain in the aqueous or ethyl acetate (B1210297) phase.

-

-

Chromatography:

-

Subject the enriched tannin fraction to column chromatography. A variety of stationary phases can be used, including Sephadex LH-20, which is particularly effective for separating polyphenolic compounds.

-

Elute the column with a gradient of solvents, typically starting with a less polar mobile phase (e.g., ethanol) and gradually increasing the polarity with water or methanol.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Combine fractions containing the purified vescalin and/or vescalagin.

-

-

-

Characterization:

-

Confirm the identity and purity of the isolated compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

-

Biological Activity and Signaling Pathways

Research into the biological effects of this class of compounds has primarily focused on vescalagin, given its abundance. The findings are considered highly relevant to understanding the potential activities of vescalin due to their structural similarity.

Enzyme Inhibition:

-

DNA Topoisomerase IIα Inhibition: Vescalagin has been identified as a catalytic inhibitor of human DNA topoisomerase IIα.[4][5] This enzyme is crucial for managing DNA topology during replication and transcription. By inhibiting this enzyme, vescalagin can interfere with the proliferation of cancer cells.

-

PARP1 Inhibition: Vescalagin also exhibits inhibitory activity against Poly(ADP-ribose) polymerase 1 (PARP1).[6] PARP1 is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP1 is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.

Anti-inflammatory Effects:

-

NF-κB Signaling Attenuation: In the context of Helicobacter pylori infection, a mixture of vescalagin and castalagin was shown to inhibit the release of the pro-inflammatory cytokine Interleukin-8 (IL-8). This effect was attributed, at least in part, to the attenuation of the NF-κB signaling pathway.

Below are diagrams illustrating the historical research timeline and a key signaling pathway influenced by vescalagin.

Caption: Historical timeline of key research milestones for vescalin and vescalagin.

Caption: Vescalagin's inhibition of the NF-κB signaling pathway.

Conclusion

Vescalin, and its closely studied relative vescalagin, represent a fascinating class of C-glucosidic ellagitannins with a rich history of chemical investigation and promising biological activities. Their roles as dual inhibitors of DNA topoisomerase IIα and PARP1, coupled with their anti-inflammatory properties, suggest potential therapeutic applications that warrant further investigation. This guide provides a foundational understanding for scientists and researchers looking to explore the potential of these complex natural products in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tannin Extraction from Chestnut Wood Waste: From Lab Scale to Semi-Industrial Plant [mdpi.com]